molecular formula C18H18O5 B12289798 (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

Cat. No.: B12289798
M. Wt: 314.3 g/mol
InChI Key: VZSJFDWLUVEKDD-UHFFFAOYSA-N
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Description

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate is an organic compound that features a unique structure combining a dihydroxyoxolane ring and a phenylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate typically involves the esterification of 4-phenylbenzoic acid with (3,5-dihydroxyoxolan-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups in the oxolane ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylbenzoate moiety can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Shares a similar ester functional group but differs in the core structure.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a dihydroxy group and a cyclic structure but lacks the phenylbenzoate moiety.

Uniqueness

(3,5-Dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate is unique due to its combination of a dihydroxyoxolane ring and a phenylbenzoate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(3,5-dihydroxyoxolan-2-yl)methyl 4-phenylbenzoate

InChI

InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2

InChI Key

VZSJFDWLUVEKDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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